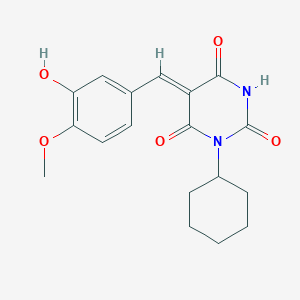
1-cyclohexyl-5-(3-hydroxy-4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-5-(3-hydroxy-4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CHBP, is a novel compound that has received significant attention in recent years due to its potential therapeutic applications. CHBP was first synthesized in 2014 by a group of Chinese researchers, and since then, several studies have been conducted to investigate its properties and potential uses.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-5-(3-hydroxy-4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. Specifically, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For example, it has been found to reduce the production of inflammatory cytokines and chemokines, which are involved in the immune response. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This suggests that this compound may be a useful treatment for inflammatory diseases and cancer.
Advantages and Limitations for Lab Experiments
One advantage of 1-cyclohexyl-5-(3-hydroxy-4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is that it is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. Additionally, its potent anti-inflammatory and anti-cancer properties make it an attractive candidate for further research. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Future Directions
There are several potential future directions for research on 1-cyclohexyl-5-(3-hydroxy-4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. First, further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential. Additionally, studies are needed to investigate the safety and efficacy of this compound in animal models and human clinical trials. Finally, research is needed to explore the potential uses of this compound in other areas, such as cardiovascular disease and metabolic disorders.
Synthesis Methods
The synthesis of 1-cyclohexyl-5-(3-hydroxy-4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves a multi-step process that begins with the reaction of cyclohexanone with malononitrile to form a cyanoacetone intermediate. This intermediate is then reacted with 3-hydroxy-4-methoxybenzaldehyde to form a Schiff base, which is subsequently cyclized with barbituric acid to yield this compound. The overall yield of this process is around 50%, and the purity of the final product can be improved through recrystallization.
Scientific Research Applications
1-cyclohexyl-5-(3-hydroxy-4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown promising results in a variety of scientific research applications. In particular, it has been found to have potent anti-inflammatory, anti-cancer, and neuroprotective properties. Studies have also shown that this compound can inhibit the growth of several types of cancer cells, including breast, lung, and liver cancer cells. Additionally, this compound has been shown to have a protective effect on the brain, potentially making it a useful treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Properties
IUPAC Name |
(5Z)-1-cyclohexyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-25-15-8-7-11(10-14(15)21)9-13-16(22)19-18(24)20(17(13)23)12-5-3-2-4-6-12/h7-10,12,21H,2-6H2,1H3,(H,19,22,24)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHWIEVRICEINQ-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

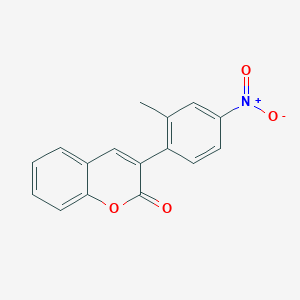
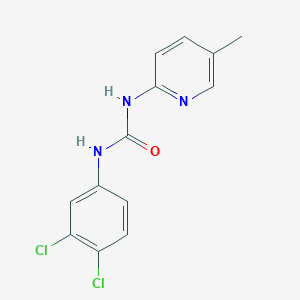

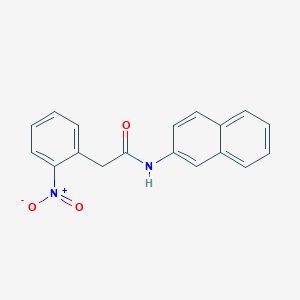
![3-amino-4-{[2-(dimethylamino)ethyl]amino}-2H-chromen-2-one](/img/structure/B5757248.png)
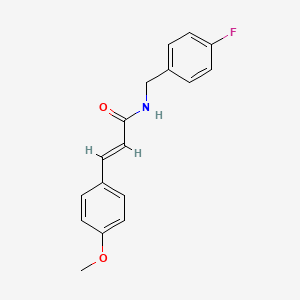
![3-[4-(2,5-dimethylphenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B5757260.png)
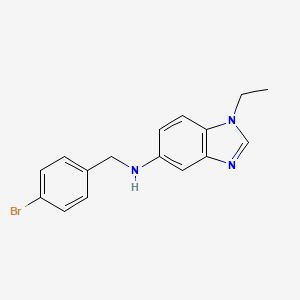
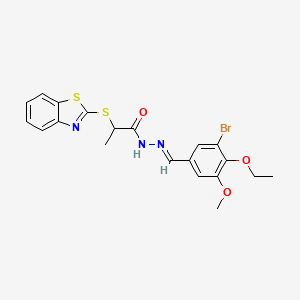
![4-{[(2-naphthoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5757275.png)
![1-benzyl-2-(3,4-dichlorophenyl)-3-[(1-phenylethylidene)amino]-4-imidazolidinone](/img/structure/B5757283.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-pyrazinecarboxamide](/img/structure/B5757319.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5757321.png)
